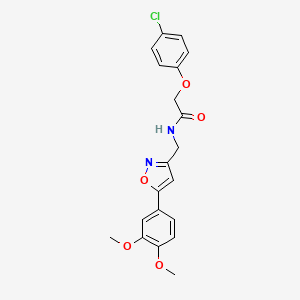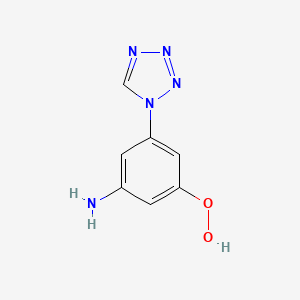
3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide is a chemical compound with the molecular formula C7H7N5O2 and a molecular weight of 193.16 g/mol This compound features a phenyl ring substituted with an amino group, a tetrazole ring, and a hydroperoxide group
Méthodes De Préparation
The synthesis of 3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide involves multiple steps. One common synthetic route starts with the preparation of 3-amino-5-(1H-tetrazol-1-yl)phenylamine, which is then oxidized to form the hydroperoxide derivative . The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or organic peroxides under controlled temperature and pH conditions . Industrial production methods may involve large-scale oxidation processes with optimized reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding oxides or peroxides.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The amino and tetrazole groups can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various electrophilic reagents . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide involves its interaction with molecular targets such as enzymes and cellular components . The hydroperoxide group can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components . The amino and tetrazole groups can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide can be compared with other similar compounds, such as:
5-amino-1H-tetrazole: This compound features a tetrazole ring with an amino group and is used in similar applications.
4,5-dicyano-1,2,3-triazole: This compound contains a triazole ring with cyano groups and is used in the synthesis of energetic materials.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Propriétés
IUPAC Name |
3-hydroperoxy-5-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-5-1-6(3-7(2-5)14-13)12-4-9-10-11-12/h1-4,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFSGLYAWSGJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N2C=NN=N2)OO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)
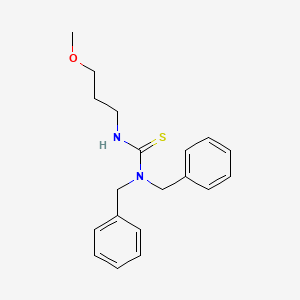
![3-(2-bromophenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one](/img/structure/B2842501.png)
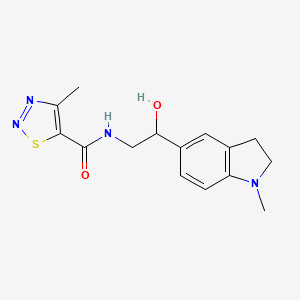
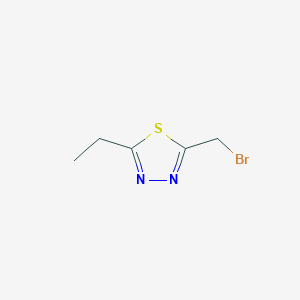
![1-[4-(Oxetan-3-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2842507.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2842508.png)

![Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide](/img/structure/B2842510.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B2842511.png)
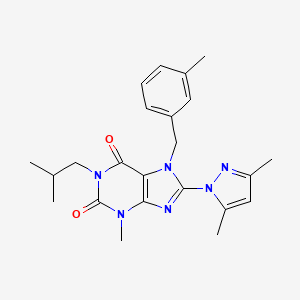
![N-(cyanomethyl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2842516.png)
![N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2842517.png)
